molecular formula C10H14O2 B8431452 4-(3-Methoxypropyl)phenol

4-(3-Methoxypropyl)phenol

Cat. No.: B8431452
M. Wt: 166.22 g/mol
InChI Key: UTCMCSUBKUIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxypropyl)phenol is a phenolic compound of interest in biochemical and applied research. Its structure, featuring a phenolic hydroxyl group and a methoxypropyl side chain, suggests potential for investigating antioxidant and antimicrobial activities, similar to other methoxyphenol compounds . Research into structurally similar phenols indicates that the methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance antioxidant activity . These groups are involved in key antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT), which help to neutralize free radicals . The specific side chain can also influence this activity; for instance, electron-donating groups like -CH2COOH in related compounds have been shown to improve free radical scavenging ability compared to stronger electron-withdrawing groups . Furthermore, natural methoxyphenols, such as eugenol and vanillin, are widely studied for their antimicrobial properties against various foodborne pathogens and spoilage bacteria . These compounds can disrupt microbial cell membranes, denature proteins, and induce oxidative stress . As such, this compound presents a valuable scaffold for exploring similar biocidal mechanisms and developing novel preservative agents for agricultural or food packaging applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(3-methoxypropyl)phenol

InChI

InChI=1S/C10H14O2/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

UTCMCSUBKUIIOP-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=C(C=C1)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-(3-Methoxypropyl)phenol serves as a versatile building block in organic synthesis. Its phenolic structure allows for various chemical modifications, enabling the creation of more complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its efficacy against various bacteria and fungi has been documented in several studies.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly valuable in the formulation of dietary supplements and cosmetic products.

Pharmaceutical Applications

The potential therapeutic applications of this compound are being explored extensively:

  • Drug Development : Ongoing research is investigating its role as a lead compound in drug discovery, particularly for conditions related to oxidative stress and microbial infections.
  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific biological targets, influencing pathways related to inflammation and cell signaling.

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is used as a fragrance ingredient in perfumes and personal care products. Its safety profile has been evaluated to ensure it meets regulatory standards for cosmetic use.

Polymer Production

The compound is also utilized in the production of specialty polymers and resins. Its chemical structure allows it to enhance the properties of materials used in various applications, including coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative in food products.

Case Study 2: Antioxidant Activity Assessment

Research conducted by Kusumaningrum et al. (2021) assessed the antioxidant activity of various phenolic compounds, including this compound, using the DPPH radical scavenging method. The compound exhibited an EC50 value of 15 ppm, demonstrating its effectiveness in neutralizing free radicals.

Data Table: Comparative Analysis of Biological Activities

CompoundAntimicrobial Activity (MIC)Antioxidant Activity (EC50)
This compound0.5% (v/v)15 ppm
Eugenol0.3% (v/v)12 ppm
Thymol0.2% (v/v)10 ppm

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 4-(3-Methoxypropyl)phenol include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key References
This compound -OCH₂CH₂CH₃ at C4 C₁₀H₁₄O₂ 166.22 g/mol
Dihydroconiferyl alcohol -CH₂CH₂CH₂OH at C4, -OCH₃ at C3 C₁₀H₁₄O₃ 182.22 g/mol
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol -CH₂CH₂CH₂OH at C4, -OCH₃ at C2 and C6 C₁₁H₁₆O₄ 212.24 g/mol
3-Methoxy-4-[1-(methylamino)cyclopropyl]phenol Cyclopropyl-amino group at C4, -OCH₃ at C3 C₁₁H₁₅NO₂ 193.24 g/mol
Key Observations:
  • Substituent Effects: The methoxypropyl group in this compound enhances lipophilicity compared to hydroxypropyl analogs like dihydroconiferyl alcohol, which has a terminal hydroxyl group . Additional methoxy groups (e.g., in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol) increase steric hindrance and polarity, affecting solubility and reactivity .

Physicochemical Properties

Property This compound Dihydroconiferyl Alcohol 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Water Solubility Low (lipophilic) Slightly soluble Low (polarity offset by dimethoxy)
Acidity (pKa) ~10 (phenolic OH) ~9.5–10 (phenolic OH) ~9.8–10.2 (two -OCH₃ groups)
Purification Solvent Petroleum ether–diethyl ether (30:70) Not specified Not explicitly reported
  • Solubility: Dihydroconiferyl alcohol’s terminal hydroxyl group improves water solubility compared to this compound .
  • Acidity: Methoxy groups in para-substituted phenols slightly reduce acidity compared to hydroxyl-substituted analogs .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Substituent Position & Type Molecular Weight Key Functional Groups
This compound C4: -OCH₂CH₂CH₃ 166.22 Phenol, Methoxypropyl
Dihydroconiferyl alcohol C4: -CH₂CH₂CH₂OH; C3: -OCH₃ 182.22 Phenol, Hydroxypropyl
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol C4: -CH₂CH₂CH₂OH; C2/C6: -OCH₃ 212.24 Phenol, Dimethoxy

Q & A

Q. What are the established synthetic routes for 4-(3-Methoxypropyl)phenol, and how can purity be optimized during synthesis?

  • Methodological Answer : A validated synthesis involves reacting 3-(4-hydroxyphenyl)-1-propanol with dimethyl carbonate (DMC) under basic conditions (e.g., NaH as a catalyst). The reaction proceeds at 80–90°C for 24 hours, yielding this compound (2b) . Purification is achieved via flash column chromatography (silica gel F60, eluent: petroleum ether–diethyl ether, 30:70 v/v). For improved purity, gradient elution or recrystallization in non-polar solvents can reduce byproducts like 3-(4-methoxyphenyl)propyl methyl carbonate (2d) .
Key Reaction Parameters
Reagent: DMC (excess)
Catalyst: NaH (1.2 equiv)
Temperature: 80–90°C
Reaction Time: 24 hours
Purification: Silica gel chromatography

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • GC-MS : Use a non-polar column (e.g., HP-5MS) with electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 180 for the parent ion) and fragmentation patterns .
  • NMR : Assign peaks in ¹H NMR (e.g., δ 6.7–7.2 ppm for aromatic protons, δ 3.3–3.5 ppm for methoxy groups) and ¹³C NMR (e.g., δ 55–60 ppm for methoxy carbons). Cross-validate with HSQC/HMBC for structural confirmation .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to quantify purity and resolve co-eluting impurities .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodological Answer : The phenolic -OH group and methoxypropyl side chain dictate reactivity:
  • Electrophilic Halogenation : React with bromine (Br₂) in acetic acid to substitute at the ortho/para positions relative to the hydroxyl group. Monitor regioselectivity via LC-MS .
  • Oxidation : Use mild oxidizing agents (e.g., Fremy’s salt) to generate quinone derivatives, characterized by UV-Vis spectroscopy (λ = 400–500 nm) .

Advanced Research Questions

Q. How do reaction mechanisms differ when using alternative alkylating agents (e.g., methyl iodide vs. DMC) for synthesizing this compound?

  • Methodological Answer :
  • Methyl Iodide : Proceeds via SN2 nucleophilic substitution but requires strict anhydrous conditions and generates stoichiometric HI, necessitating neutralization steps.
  • DMC : A greener alternative that avoids hazardous byproducts. The reaction mechanism involves base-assisted deprotonation of the phenolic -OH, followed by nucleophilic attack on DMC’s carbonyl carbon . Kinetic studies (e.g., in situ FTIR) can compare reaction rates and side-product profiles.

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromo vs. methoxy groups) using assays like enzyme inhibition (e.g., tyrosinase for hyperpigmentation studies) .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-(3-Bromopropoxy)phenol , dihydroconiferyl alcohol ) to identify conserved pharmacophores. Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

  • Methodological Answer :
  • Dust Control : Use closed systems or wet granulation to prevent aerosol formation during synthesis .
  • Waste Management : Neutralize phenolic waste with NaOH (1 M) before disposal to reduce aquatic toxicity .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, NIOSH-approved respirators, and safety goggles to prevent dermal/ocular exposure .

Q. How can computational methods predict the environmental impact of this compound derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF) .
  • Ecotoxicity Assays : Test acute toxicity on Daphnia magna (LC₅₀) and algae growth inhibition to assess aquatic risks. Correlate with logP values to predict membrane permeability .

Data Contradiction Analysis

Q. Why do conflicting melting point ranges appear in literature for this compound?

  • Methodological Answer : Discrepancies (e.g., 45–48°C vs. 50–52°C) may arise from:
  • Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethyl acetate) and analyze via DSC to identify polymorphic forms .
  • Impurity Interference : Use HPLC-MS to detect trace impurities (e.g., residual DMC) that depress melting points .

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